molecular formula C12H10O4 B068931 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid CAS No. 162210-24-4

6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B068931
CAS No.: 162210-24-4
M. Wt: 218.2 g/mol
InChI Key: RTXTZTPZRBJVAN-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is an organic compound with the molecular formula C12H10O4. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of acetone and Jones reagent at low temperatures . Another approach involves a three-component reaction catalyzed by lipase in ionic liquids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the chromene ring .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6,7-dimethyl-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-6-3-8-9(13)5-11(12(14)15)16-10(8)4-7(6)2/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXTZTPZRBJVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424668
Record name 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162210-24-4
Record name 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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